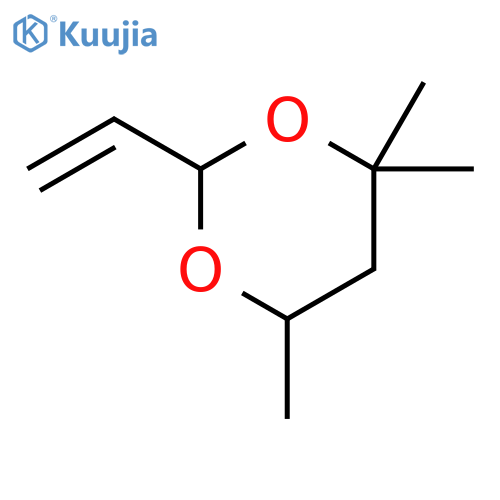Cas no 22634-89-5 (4,4,6-Trimethyl-2-vinyl-1,3dioxane)

22634-89-5 structure
商品名:4,4,6-Trimethyl-2-vinyl-1,3dioxane
4,4,6-Trimethyl-2-vinyl-1,3dioxane 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxane,2-ethenyl-4,4,6-trimethyl-
- 2-ethenyl-4,4,6-trimethyl-1,3-dioxane
- 1,3-Dioxane, 4,4,6-trimethyl-2-vinyl-
- 2-Vinyl-4,4,6-trimethyl-1,3-dioxane
- SCHEMBL2168199
- 22634-89-5
- DTXSID10945296
- AKOS006346526
- 4,4,6-Trimethyl-2-Vinyl-[1,3]Dioxane
- 4,4,6-Trimethyl-2-vinyl-1,3-dioxane
- BRN 1342061
- 4,4,6-Trimethyl-2-vinyl-1,3dioxane
-
- インチ: InChI=1S/C9H16O2/c1-5-8-10-7(2)6-9(3,4)11-8/h5,7-8H,1,6H2,2-4H3
- InChIKey: XLVQNXPLYGVRKU-UHFFFAOYSA-N
- ほほえんだ: C=CC1OC(C)CC(C)(C)O1
計算された属性
- せいみつぶんしりょう: 156.11508
- どういたいしつりょう: 156.11503
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 0.93
- ふってん: 168.8°Cat760mmHg
- フラッシュポイント: 47.8°C
- 屈折率: 1.465
- PSA: 18.46
- LogP: 2.10250
4,4,6-Trimethyl-2-vinyl-1,3dioxane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T898818-500mg |
4,4,6-Trimethyl-2-vinyl-[1,3]dioxane |
22634-89-5 | 500mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T898818-250mg |
4,4,6-Trimethyl-2-vinyl-[1,3]dioxane |
22634-89-5 | 250mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T898818-2.5g |
4,4,6-Trimethyl-2-vinyl-[1,3]dioxane |
22634-89-5 | 2.5g |
$ 365.00 | 2022-06-02 |
4,4,6-Trimethyl-2-vinyl-1,3dioxane 関連文献
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
22634-89-5 (4,4,6-Trimethyl-2-vinyl-1,3dioxane) 関連製品
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
